1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)-
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Overview
Description
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, various oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives with varying biological activities .
Scientific Research Applications
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole derivative with distinct structural features and applications.
Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.
Uniqueness
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
59106-10-4 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3,6-dimethyl-5-pyrrolidin-1-yl-2H-indazole-4,7-dione |
InChI |
InChI=1S/C13H15N3O2/c1-7-11(16-5-3-4-6-16)13(18)9-8(2)14-15-10(9)12(7)17/h3-6H2,1-2H3,(H,14,15) |
InChI Key |
WLIXIVFBYYUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(NN=C2C1=O)C)N3CCCC3 |
Origin of Product |
United States |
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